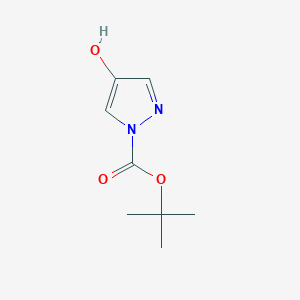

tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate

Übersicht

Beschreibung

“tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C8H12N2O3 . It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of “tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate” consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C8H12N2O3/c1-8 (2,3)13-7 (12)10-5-6 (11)4-9-10/h4-5,11H,1-3H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate” include a molecular weight of 184.19 . It is recommended to be stored in a sealed, dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate in Bioactive Compounds

Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is a significant intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) demonstrated its use in synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine- 1-carboxylate, an important intermediate for crizotinib and other bioactive compounds. The synthesis involved three steps and utilized tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, confirming the structures through MS and 1H NMR spectrum analysis (Kong et al., 2016).

Regioselectivity in Synthesis

Martins et al. (2012) studied the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the regioselectivity of reactions and reaction media. Their work emphasized the application of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate in obtaining a range of pyrazoles with high regioselectivity under certain conditions (Martins et al., 2012).

Fluorinated Pyrazole-4-carboxylic Acids Synthesis

The synthesis of fluorinated pyrazole-4-carboxylic acids, as shown by Iminov et al. (2015), involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process led to mixtures of isomeric pyrazoles, highlighting the compound's role in producing fluorinated pyrazole derivatives on a multigram scale (Iminov et al., 2015).

Novel Synthesis Routes

Bobko et al. (2012) described a novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. This process involved a selective Sandmeyer reaction, highlighting the versatility of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate in synthesizing complex pyrazole derivatives (Bobko et al., 2012).

Ligand Synthesis and Fluorescent Sensing

Formica et al. (2018) studied the synthesis and properties of hydroxypyrazole-based ligands, including derivatives of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate. These ligands demonstrated fluorescent properties and potential as ratiometric fluorescent sensors for Zn(II) ions (Formica et al., 2018).

One-Pot Synthesis Techniques

Jiang et al. (2013) developed a 'one-pot' synthesis method for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates, highlighting the efficiency and regioselectivity achievable using tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate in combination with other compounds (Jiang et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The future directions for “tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities of pyrazoles, they are considered an interesting class in drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxypyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONQFHXWXAHHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide](/img/structure/B1413083.png)

![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)